molecular formula C10H14ClN3O B1398658 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride CAS No. 1208081-50-8

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride

Cat. No. B1398658
M. Wt: 227.69 g/mol
InChI Key: RWWOGZKDLLXIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol. This is then reacted with hydrazine monohydrate to form 2-(2-Aminoethoxy)ethanol .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is also water-soluble .

Scientific Research Applications

Alzheimer's Disease Diagnosis

  • Application : A derivative of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, specifically [18F]FDDNP, has been used in positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

  • Application : Derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile, such as APTDN and DPAN, have been evaluated as effective corrosion inhibitors for carbon steel in acidic environments. Their adsorption on the steel surface fits the Langmuir adsorption isotherm, indicating their effectiveness in corrosion prevention (Fouda et al., 2020).

Synthesis of Medicinal Compounds

  • Application : This chemical has been used in the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, which are then screened for their analgesic and anti-inflammatory activities. Some derivatives exhibited promising activities in this regard (Abu‐Hashem et al., 2010).

Surfactant Synthesis

  • Application : Derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride have been synthesized and evaluated as amphoteric surfactants. These surfactants have been studied for their properties such as surface tension, emulsifying action, and antibacterial activities (Gawish et al., 1981).

Photochemical Dimerization Studies

  • Application : The compound has been involved in studies of photochemical dimerization, particularly in understanding the formation and properties of photodimers derived from similar compounds (Taylor & Kan, 1963).

Antimicrobial Activity

  • Application : 2-Arylhydrazononitriles, a category that includes derivatives of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride, have been used to prepare various heterocyclic substances that demonstrate promising antimicrobial activities (Behbehani et al., 2011).

Safety And Hazards

2-(2-Aminoethoxy)ethanol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile. Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . For instance, Istaroxime, a novel inotropic agent that enhances sarco (endo)plasmic reticulum Ca (2+) ATPase (SERCA) 2 activity, is currently being studied for the treatment of acute heart failure .

properties

IUPAC Name

2-(2-aminoethoxy)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWOGZKDLLXIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.